molecular formula C24H28N2O5S B11601229 2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide

2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide

Cat. No.: B11601229
M. Wt: 456.6 g/mol
InChI Key: OUFKNHCIQLVDCO-UHFFFAOYSA-N
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Description

2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide typically involves multiple steps. One common method is the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, acetic acid, and various organic solvents. The reaction conditions often require precise control of temperature, pressure, and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]-5-nitrobenzenesulfonamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

2-methyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]-5-nitrobenzenesulfonamide

InChI

InChI=1S/C24H28N2O5S/c1-5-24(3,4)16-7-10-21-19(12-16)20-13-17(8-11-22(20)31-21)25-32(29,30)23-14-18(26(27)28)9-6-15(23)2/h6,8-9,11,13-14,16,25H,5,7,10,12H2,1-4H3

InChI Key

OUFKNHCIQLVDCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])C

Origin of Product

United States

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